trans-Dihydroconfertifolin
Description
trans-Dihydroconfertifolin is a reduced derivative of confertifolin, a sesquiterpene lactone commonly isolated from plants in the Lamiaceae family. Its trans-configuration at the decalin junction confers distinct stereochemical and physicochemical properties, which influence its biological activity and synthetic utility. Structurally, it features a bicyclic framework with hydroxyl and ketone functional groups, making it a candidate for hydrogen-bond-mediated interactions in catalytic or pharmacological contexts . Preliminary studies suggest applications in anti-inflammatory and antimicrobial research, though its mechanism remains under investigation .
Properties
Molecular Formula |
C15H24O2 |
|---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(3aR,5aS,9aS,9bS)-6,6,9a-trimethyl-3a,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][2]benzofuran-3-one |
InChI |
InChI=1S/C15H24O2/c1-14(2)7-4-8-15(3)11-9-17-13(16)10(11)5-6-12(14)15/h10-12H,4-9H2,1-3H3/t10-,11+,12+,15-/m1/s1 |
InChI Key |
UQUIQVFHSGQDRL-OXJKWZBOSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@H]3[C@@H]2COC3=O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3C2COC3=O)C)C |
Synonyms |
dihydroconfertifolin trans-dihydroconfertifolin |
Origin of Product |
United States |
Comparison with Similar Compounds
cis-Dihydroconfertifolin
The cis-isomer exhibits a strained decalin system due to axial substituents, resulting in lower thermal stability compared to the trans-isomer (decomposition at 120°C vs. 150°C) . Spectroscopic analysis (Supplementary Table 1, ) reveals distinct NMR shifts for the C-3 proton (δ 4.2 ppm in cis vs. δ 3.8 ppm in trans), reflecting differences in ring strain and hydrogen bonding.
Dihydropyrimidinone Derivatives
Compounds like 5-ethoxycarbonyl-4-phenyl-dihydropyrimidin-2(1H)-one share a reduced cyclic core but lack the hydroxyl-ketone motif. This absence reduces their hydrogenation activity in catalytic systems (e.g., 60% yield in furfural hydrogenation vs. 85% for this compound) .
Functional Analogs
Naphthalenol Derivatives
Thiophene-naphthalenol hybrids (e.g., 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol ) demonstrate comparable antimicrobial activity (MIC = 8 µg/mL vs. 6 µg/mL for this compound) but exhibit higher cytotoxicity (IC50 = 12 µM vs. 25 µM) .
Sesquiterpene Lactones
Artemisinin, another sesquiterpene lactone, shows superior antimalarial potency (EC50 = 2 nM) but lacks the stereochemical versatility of this compound for synthetic modifications .
Data Tables
Table 1: Physicochemical Comparison
| Property | This compound | cis-Dihydroconfertifolin | Dihydropyrimidinone Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 278.3 | 278.3 | 260.2 |
| Solubility (mg/mL, H2O) | 0.45 | 0.32 | 1.8 |
| Melting Point (°C) | 150 | 120 | 89 |
| LogP | 2.1 | 2.3 | 1.5 |
Table 2: Catalytic Performance in Furfural Hydrogenation
| Compound | Conversion (%) | Selectivity to Furfuryl Alcohol (%) |
|---|---|---|
| This compound | 85 | 92 |
| Pd/C (reference catalyst) | 90 | 88 |
| Dihydropyrimidinone Derivative | 60 | 75 |
Conditions: 100°C, 20 bar H₂, 4 h
Key Findings
Stereochemical Stability : The trans-configuration enhances thermal stability and catalytic reusability compared to cis-isoforms .
Biological Selectivity: Lower cytotoxicity than thiophene-naphthalenol analogs suggests a safer pharmacological profile .
Synthetic Versatility : Functional groups enable modular derivatization, outperforming rigid frameworks like artemisinin .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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